

In-Depth Technical Guide: 3-(cyclohexylamino)-1-propanesulfonic-d17 acid

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Compound of Interest

Compound Name: 3-(Cyclohexylamino)-1-propanesulfonic-d17 acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, a deuterated analog of CAPS buffer. This document outlines its molecular weight, a detailed experimental protocol for its characterization, and a logical workflow for its analysis.

Core Data Summary

The introduction of deuterium atoms into the structure of 3-(cyclohexylamino)-1-propanesulfonic acid results in a significant increase in its molecular weight. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms of this compound.

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
3-(cyclohexylamino)-1-propanesulfonic acid	C ₉ H ₁₉ NO ₃ S	221.32[1][2][3][4][5]	1135-40-6[1][2][6]
3-(cyclohexylamino)-1-propanesulfonic-d17 acid	C ₉ H ₂ D ₁₇ NO ₃ S	238.42[6][7]	1219804-15-5[6][7][8]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section details a standard methodology for the precise determination of the molecular weight of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**.

Materials:

- **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** sample
- High-purity methanol (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid (LC-MS grade)
- Calibrant solution (e.g., sodium trifluoroacetate cluster ions)
- High-resolution mass spectrometer with an ESI source

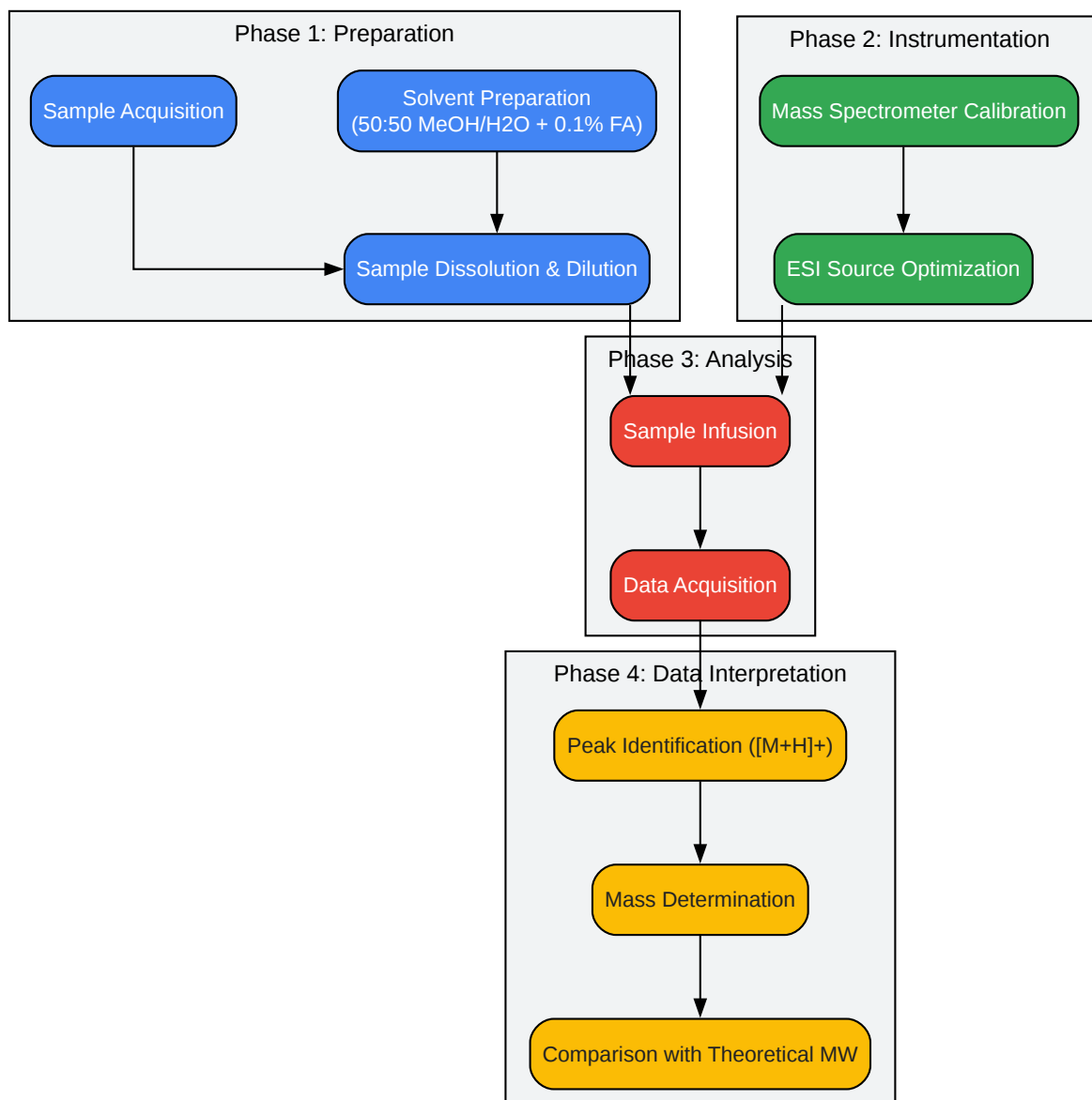
Procedure:

- Sample Preparation:
 - Accurately weigh 1 mg of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**.
 - Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.
 - From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
 - To the working solution, add 0.1% (v/v) formic acid to promote ionization.
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibrant solution.
 - Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).
- Mass Spectrometry Analysis:
 - Set up the ESI source in positive ion mode.
 - Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the analyte.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule [M+H]⁺. For **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, this would be expected at m/z 239.42.
 - Determine the exact mass of this peak from the high-resolution mass spectrum.

- Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 u).
- Compare the experimentally determined molecular weight with the theoretical molecular weight.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, from initial sample handling to final data analysis.



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Caption: Workflow for Molecular Weight Determination.

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